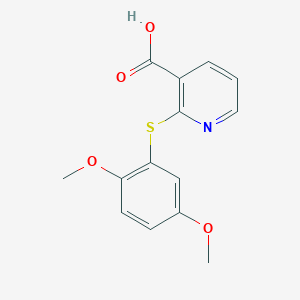
2-Fluor-6-phenylpyridin
Übersicht
Beschreibung
2-Fluoro-6-phenylpyridine (2FPP) is a synthetic organic compound with a wide range of applications in the fields of medicinal chemistry and materials science. It is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals and polymers. 2FPP is also used in the synthesis of biologically active compounds and as an analytical reagent. In addition, it has potential applications in the field of nanotechnology and materials science.
Wissenschaftliche Forschungsanwendungen
Selektive C-H-Fluorierung
Die Verbindung spielt eine entscheidende Rolle bei der selektiven C-H-Fluorierung von Pyridinen und Diazin . Die Reaktion zwischen 2-Phenylpyridin und zwei Äquivalenten AgF2 in Acetonitril bei Raumtemperatur bildet 2-Fluor-6-phenylpyridin . Dieser Prozess ist im Bereich der organischen Chemie, insbesondere bei der Synthese komplexer Moleküle, von Bedeutung.
Synthese von fluorierten Pyridinen
This compound wird bei der Synthese von fluorierten Pyridinen verwendet . Fluoropyridine weisen eine reduzierte Basizität auf und sind in der Regel weniger reaktiv als ihre chlorierten und bromierten Analog . Diese Eigenschaft macht sie in verschiedenen chemischen Reaktionen und Synthesen wertvoll.
Palladium-katalysierte C-H-Fluorsilylierung
Die Synthese von 2-Fluor-6-phenylpyridinen kann über verschiedene Synthesewege erreicht werden. Eine bemerkenswerte Methode beinhaltet die Palladium-katalysierte C-H-Fluorsilylierung von 2-Phenylpyridinen, die zu Fluorsilylierten 2-Phenylpyridinen in guten bis sehr guten Ausbeuten führt. Diese Methode ist im Bereich der metallorganischen Chemie von Bedeutung.
Pharmazeutische Anwendungen
Fluoropyridine, einschließlich this compound, werden in der pharmazeutischen Industrie verwendet. Das Vorhandensein von Fluoratomen in Pharmazeutika kann ihre physikalischen, biologischen und umweltbezogenen Eigenschaften verbessern .
Landwirtschaftliche Anwendungen
Fluorhaltige Substituenten werden in der Landwirtschaft häufig in carbocyclische aromatische Ringe eingebaut . Verbindungen wie this compound können zur Entwicklung neuer landwirtschaftlicher Produkte mit verbesserten Eigenschaften verwendet werden.
Radiobiologie
Methoden zur Synthese von F18-substituierten Pyridinen, einschließlich this compound, sind in der Radiobiologie von Interesse . Diese Verbindungen können als potenzielle Bildgebungsmittel für verschiedene biologische Anwendungen verwendet werden.
Wirkmechanismus
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties . The presence of the strong electron-withdrawing substituent in the aromatic ring reduces basicity and reactivity compared to their chlorinated and brominated analogues .
Mode of Action
It’s known that the reaction between 2-phenylpyridine and two equivalents of agf2 in acetonitrile at room temperature forms 2-fluoro-6-phenylpyridine . This reaction yields 2-fluoro-6-phenylpyridine as the only fluorinated product detectable by 19F nuclear magnetic resonance (NMR) spectroscopy .
Biochemical Pathways
Fluoropyridines are known to have a significant impact on various biological applications .
Biochemische Analyse
Biochemical Properties
Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties . The presence of the strong electron-withdrawing substituent in the aromatic ring contributes to these properties .
Molecular Mechanism
The process of fluorination of pyridines has been explored . The fluorination of several medicinally important compounds and the application of this fluorination reaction to the synthesis of a range of 2-pyridyl compounds via 2-fluoropyridines are demonstrated .
Eigenschaften
IUPAC Name |
2-fluoro-6-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSUBWDOWSHTSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376546 | |
| Record name | 2-fluoro-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180606-17-1 | |
| Record name | 2-fluoro-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)

![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)










